molecular formula C18H22Cl3NO3 B4139470 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4139470
M. Wt: 406.7 g/mol
InChI Key: GWIHGCSERFJDTK-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound that features a benzyl ether linkage and a secondary amine

Preparation Methods

The synthesis of 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps:

    Formation of the benzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzyl halide under basic conditions to form the benzyl ether linkage.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether linkage, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride include:

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3.ClH/c1-2-23-18-9-13(11-21-7-8-22)3-6-17(18)24-12-14-4-5-15(19)10-16(14)20;/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIHGCSERFJDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride

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